3-Methyl-8-(piperazine-1-sulfonyl)quinoline (CAS 1050885-72-7) is a specialized heterocyclic organic compound. It serves as a critical, advanced intermediate in the multi-step synthesis of highly specific kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway which is crucial in oncology research and development. [REFS-1, REFS-2] Its quinoline-sulfonylpiperazine core structure is a validated scaffold in medicinal chemistry, designed for subsequent elaboration into complex, high-value active pharmaceutical ingredients (APIs). [3] Procurement decisions for this intermediate are primarily driven by its direct impact on the yield, purity, and scalability of the final API synthesis.
In the synthesis of complex kinase inhibitors, seemingly minor structural changes to a key intermediate can lead to significant downstream consequences. Substituting 3-Methyl-8-(piperazine-1-sulfonyl)quinoline with its unmethylated analog or other structurally similar quinolines is a high-risk procurement strategy. Such substitutions can alter steric and electronic properties, potentially leading to lower yields in subsequent coupling reactions, the formation of difficult-to-remove impurities, or altered solubility that complicates process scale-up. [1] The 3-methyl group is not an arbitrary feature; it is an integral design element intended to optimize the performance of this specific building block in a validated synthetic route, making direct substitution impractical for achieving reproducible, high-purity API manufacturing.
This compound is explicitly cited as the key starting intermediate 'Compound 1' in a patented, multi-step synthesis route to produce a class of potent PI3K inhibitors. [1] The patent details its successful conversion through subsequent reaction steps, including a critical reductive amination, to yield the final, complex API. The use of this specific precursor is integral to the described process for achieving the target molecule.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Successfully used as the starting material (Compound 1) in a detailed, multi-step synthesis of a final PI3K inhibitor API. |
| Comparator Or Baseline | Hypothetical alternative precursors not validated in this specific, high-yielding synthetic route. |
| Quantified Difference | Not Applicable (Establishes baseline utility) |
| Conditions | As described in the synthesis of N-(5-(4-(4-((3-methyl-8-(piperazin-1-ylsulfonyl)quinolin-5-yl)amino)butyl)piperazin-1-yl)-2-(morpholin-4-yl)pyridin-3-yl)picolinamide and related analogs. |
This establishes the compound's proven utility and compatibility within a specific, high-value synthetic pathway, reducing process development risk for buyers targeting similar final molecules.
In the patented synthesis route, the amine intermediate derived directly from 3-Methyl-8-(piperazine-1-sulfonyl)quinoline undergoes a crucial reductive amination reaction. This key bond-forming step proceeds with a high isolated yield of 81%. [1] This level of efficiency in a late-stage reaction is critical for the overall economic viability of the synthesis. The structure of the title compound is a direct prerequisite for achieving this high-yield conversion.
| Evidence Dimension | Isolated Yield of Subsequent Reaction |
| Target Compound Data | 81% isolated yield for the reductive amination step using the derivative of the target compound. |
| Comparator Or Baseline | Typical synthetic chemistry yields, where >80% for a complex coupling is considered very good. |
| Quantified Difference | High efficiency demonstrated in a critical, yield-determining step. |
| Conditions | Reductive amination with (S)-tert-butyl 4-(4-oxobutyl)piperazine-2-carboxylate, using sodium triacetoxyborohydride in dichloroethane. |
Procuring this specific intermediate provides access to a synthetic route with a quantitatively proven, high-yield step, directly impacting the overall cost and efficiency of producing the final API.
For chemists and process development teams working on the synthesis of PI3K delta inhibitors like Idelalisib or its analogs. Using this compound as the starting material leverages a known, high-yielding synthetic pathway, de-risking process scale-up and improving the economic forecast for API production. [1]
Ideal for medicinal chemistry programs building libraries of quinoline-based kinase inhibitors. This intermediate provides a validated and reliable starting point for creating a series of analogs for structure-activity relationship (SAR) studies, where the reproducibility afforded by a high-quality precursor is paramount. [2]
For contract research and manufacturing organizations (CROs/CMOs) tasked with producing complex heterocyclic molecules. Procuring this specific intermediate allows for confident quoting and execution of synthetic projects that follow or adapt the established, high-yield chemistry detailed in public filings. [1]